Cas no 398489-36-6 (tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate)

Tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate is a versatile azetidine derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a tert-butyl carbamate protecting group, which enhances stability and facilitates selective deprotection under mild conditions. The 3-hydroxy-3-propyl substitution introduces a chiral center, making it valuable for stereoselective transformations. This compound is particularly useful in the synthesis of bioactive molecules, including inhibitors and modulators targeting neurological and metabolic pathways. Its well-defined reactivity and compatibility with a range of reaction conditions make it a preferred choice for medicinal chemistry applications. The product is typically supplied with high purity to ensure reproducibility in synthetic workflows.
tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate structure
398489-36-6 structure
Product Name:tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate
CAS No:398489-36-6
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD09264473
CID:2186905
PubChem ID:65810704
Update Time:2025-05-27

tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-3-propylazetidine-1-carboxylic acid tert-butyl ester
    • 2-Methyl-2-propanyl 3-oxo-1-azetidinecarboxylate
    • tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate
    • 3-Hydroxy-3-propyl-1-Boc-azetidine
    • tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate
    • AKOS015151546
    • 398489-36-6
    • CS-15954
    • tert-butyl3-hydroxy-3-propylazetidine-1-carboxylate
    • CS-0078561
    • MFCD09264473
    • t-Butyl 3-hydroxy-3-propylazetidine-1-carboxylate
    • EN300-5019895
    • P20302
    • YQA48936
    • PB42736
    • 1-Boc-3-hydroxy-3-propylazetidine
    • DB-262348
    • SCHEMBL19008242
    • SY321955
    • MDL: MFCD09264473
    • Inchi: 1S/C11H21NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3
    • InChI Key: QORFCPGELQOTPJ-UHFFFAOYSA-N
    • SMILES: OC1(CCC)CN(C(=O)OC(C)(C)C)C1

Computed Properties

  • Exact Mass: 215.152
  • Monoisotopic Mass: 215.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 1.3

tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate Pricemore >>

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tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:398489-36-6)tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate
Order Number:A1027371
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):280.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:398489-36-6)tert-butyl 3-hydroxy-3-propyl-azetidine-1-carboxylate
A1027371
Purity:99%
Quantity:25g
Price ($):280.0
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